
Phenylacetylglycine dimethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylacetylglycine dimethylamide is an amino acid amide.
Applications De Recherche Scientifique
1. Molecular Interactions and Properties
- Association Studies of N‐Acetyl‐Amino Acids : The study by Mizuno, Nishio, & Shindo (1979) investigated the self-association of various N‐acetyl‐amino acid dimethylamides, including N‐acetyl‐L‐phenylalanine N,N‐dimethylamide, in carbon tetrachloride. They focused on the formation of dimers through intermolecular hydrogen bonds, which has implications for understanding the molecular properties and interactions of these compounds.
2. Microbial Metabolism and Cardiovascular Disease
- Gut Microbial Metabolite and Cardiovascular Disease : In a study by Nemet et al. (2020), the researchers identified a gut microbiota-derived metabolite, phenylacetylglycine, linked to cardiovascular disease. This metabolite was shown to enhance platelet activation, suggesting its role in thrombosis and cardiovascular events.
3. Metabolite Alteration in Liver Fibrosis
- Metabolite Alteration in Liver Fibrosis : A study conducted by Ju et al. (2013) investigated biomarkers associated with dimethylnitrosamine-induced hepatic fibrosis. Among various biomarkers, N-phenylacetylglycine was identified as significant, demonstrating the potential of using this compound as a diagnostic tool in liver fibrosis research.
4. Chemical Synthesis and Modification
- Palladium-Catalyzed Ortho-Alkynylation : Li, Liu, Zhang, Shi, & Zhao (2017) developed a method for palladium-catalyzed ortho-alkynylation of arylalkylacid derivatives, utilizing glycine dimethylamide as a directing group. This method, detailed in their paper (Li et al., 2017), provides a way to synthesize substituted alkynylarylalkyl acid derivatives, demonstrating the utility of such compounds in organic synthesis.
5. Ammonia Reduction in Liver Failure
- Ammonia Reduction via Phenylacetylglycine : Kristiansen, Rose, Fuskevåg, Mæhre, Revhaug, Jalan, & Ytrebø (2014) researched the effect of L-ornithine phenylacetate in reducing ammonia levels in acute liver failure through phenylacetylglycine formation. Their study (Kristiansen et al., 2014) highlights a novel pathway for ammonia removal, relevant in the context of liver disease.
Propriétés
Numéro CAS |
3738-06-5 |
|---|---|
Nom du produit |
Phenylacetylglycine dimethylamide |
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-(N-acetylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14(9-12(16)13(2)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clé InChI |
KEVKBVWYVMVEBG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Autres numéros CAS |
3738-06-5 |
Séquence |
G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




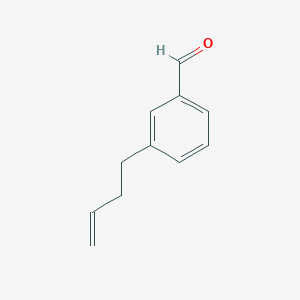
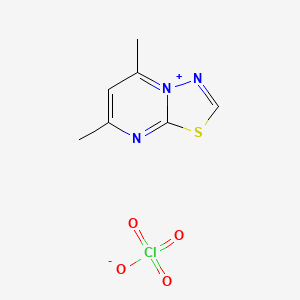
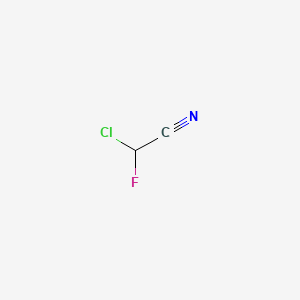

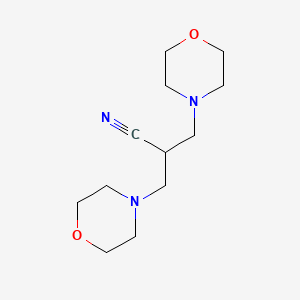
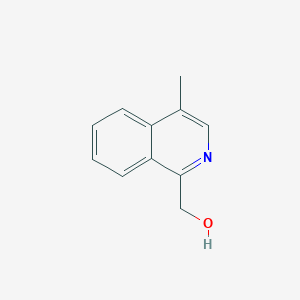
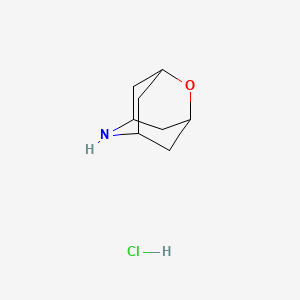

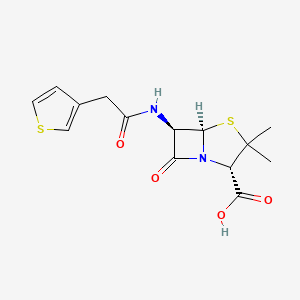
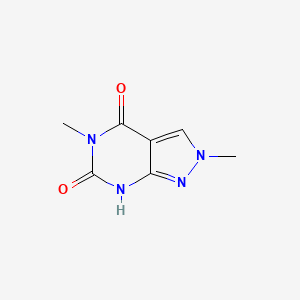
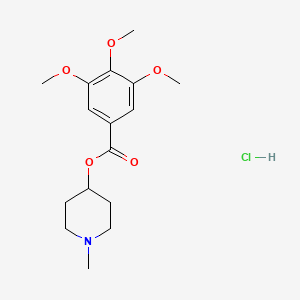
![Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro-](/img/structure/B1655425.png)
